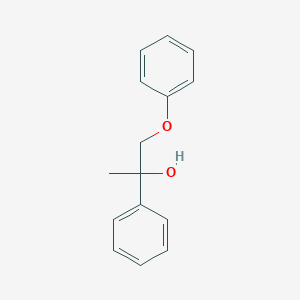

1-Phenoxy-2-phenylpropan-2-ol

説明

1-Phenoxy-2-phenylpropan-2-ol, or 2-phenoxyethanol, is an organic compound with a wide range of uses. It is a clear, colorless, and slightly viscous liquid with a sweet, floral odor. It is used as a preservative in cosmetics, pharmaceuticals, and food products, as well as an intermediate in the synthesis of other compounds. It is also used in the production of polyurethane foam, as a solvent, and as an antifreeze.

科学的研究の応用

Uterine Relaxant Activity

A novel series of substituted p-hydroxyphenylethanolamines, closely related to 1-Phenoxy-2-phenylpropan-2-ol, were synthesized and evaluated for their uterine relaxant activity. These compounds showed potent activity in vitro and significantly delayed the onset of labor in pregnant rats, suggesting potential applications in managing preterm labor (Viswanathan & Chaudhari, 2006).

Potential in Heart Disease Treatment

Derivatives of 1-Phenoxy-3-amino-propane-2-ol, which is structurally similar to 1-Phenoxy-2-phenylpropan-2-ol, have been identified for their potential in treating heart diseases. Some of these derivatives exhibit beta-adrenalytic or anti-arrhythmic properties, indicating a possible role in cardiac health management (Griffin, 2001).

Thermal Gas-Phase Elimination Studies

Studies on the thermal gas-phase elimination of β-substituted carboxylic acids, including 2-Phenoxypropanoic acid, a compound related to 1-Phenoxy-2-phenylpropan-2-ol, have provided insights into their kinetics and mechanisms. This research is crucial for understanding the thermal stability and reactivity of these compounds in various applications (Al-Awadi, Kaul, & El-Dusouqui, 2000).

Antimicrobial Properties

Research into compounds like 3-Phenylpropan-1-ol, closely related to 1-Phenoxy-2-phenylpropan-2-ol, has shown their efficacy as antimicrobial agents, particularly against Pseudomonas aeruginosa. This suggests potential applications in creating new antimicrobial agents or preservatives in pharmaceutical formulations (Richards & McBride, 1973).

Role in Plant Stress Response

Phenylpropanoid pathway, to which 1-Phenoxy-2-phenylpropan-2-ol is indirectly related, plays a significant rolein plant responses to abiotic stress. This pathway leads to the synthesis of phenolic compounds like flavonoids under stress, which helps plants cope with environmental challenges. Understanding this pathway is crucial for developing strategies to enhance plant resilience to stress conditions (Sharma et al., 2019).

Synthesis and Applications in Organic Chemistry

1-Phenoxy-2-phenylpropan-2-ol and its derivatives find applications in the field of organic synthesis. For example, 1-Phenylpropan-1-ol undergoes enantioselective autocatalysis, demonstrating its utility in asymmetric synthesis, which is vital for producing chiral drugs and other biologically active molecules (ShengJian et al., 1993).

Anti-Trypanosomal Activity

Compounds containing the phenoxy moiety, such as 1-Phenoxy-2-phenylpropan-2-ol, have been synthesized and tested for anti-trypanosomal activity. This research indicates potential applications in treating diseases caused by Trypanosoma species, such as sleeping sickness (Foscolos et al., 2022).

特性

IUPAC Name |

1-phenoxy-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(16,13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTYGVNCEVECQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

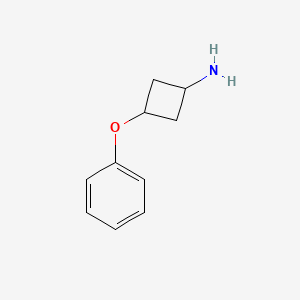

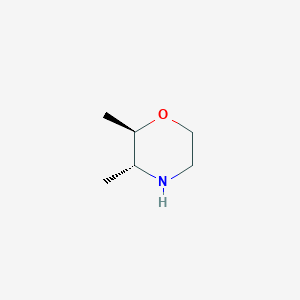

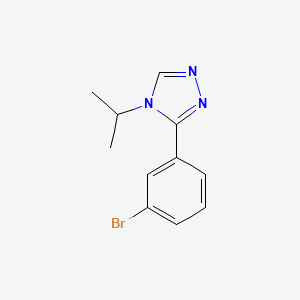

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

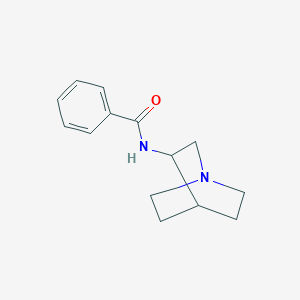

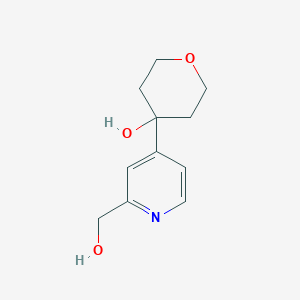

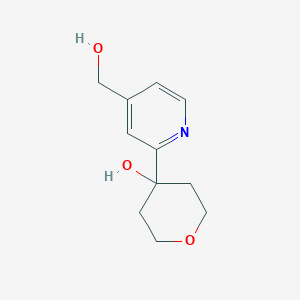

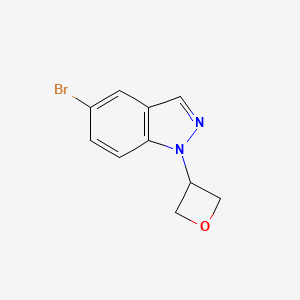

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)

![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)

![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)